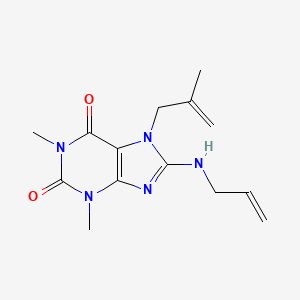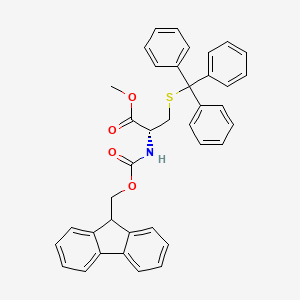
Fmoc-Cys(Trt)-OMe
Übersicht
Beschreibung
Fmoc-Cys(Trt)-OMe is a standard derivative used in Fmoc solid-phase peptide synthesis (SPPS) of peptides containing Cys . The Trt group is removed with 95% TFA containing 1-5% TIS .
Synthesis Analysis
This compound is commonly used in the Fmoc solid-phase peptide synthesis . A novel C-terminal N-(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester rearrangement was developed, and the resulting peptide crypto-thioesters can be directly used in native chemical ligation (NCL) reactions .Molecular Structure Analysis
The molecular formula of this compound is C37H31NO4S . Its average mass is 585.711 Da and its monoisotopic mass is 585.197388 Da .Chemical Reactions Analysis
The Trt group in this compound is removed with 95% TFA containing 1-5% TIS . A novel C-terminal N-(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester rearrangement was developed .Physical and Chemical Properties Analysis
This compound is a powder form substance . It has a melting point of 164-175°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation in Anti-Malarial Research
Fmoc-Cys(Trt)-OMe plays a crucial role in the synthesis of cyclic peptides with potential anti-malarial properties. The efficient synthesis of these cyclopeptides has been demonstrated through Fmoc/SPPS on a 2-CTC resin and subsequent lactamization. These synthesized cyclopeptides, particularly Cyclo-Cys(Trt)-Gly-Thr(tBu)-Gly-Cys(Trt)-Gly, have shown potent in vitro activity against the chloroquine-resistant K1 strain of Plasmodium falciparum, indicating their significant potential in malaria treatment research (Fagúndez, Sellanes, & Serra, 2018).
Chemical Protein Synthesis
The compound has been used in facilitating chemical protein synthesis, particularly in native chemical ligations. The Fmoc group of this compound is stable under oxidative conditions used in generating peptide thioesters, making it a valuable tool in the preparation of N-terminal cysteine peptide thioester segments. This aids in streamlining the synthesis process and enhancing the efficiency of protein construction (Kar et al., 2020).
Synthesis of Peptides Containing C-Terminal Methyl Esters
This compound has been applied in the synthesis of peptides containing C-terminal methyl esters. This method includes the attachment of Fmoc-Cys-OCH3 to resin and subsequent peptide synthesis using Fmoc-based SPPS. It has been particularly useful in the synthesis of bioactive peptides, such as the mating pheromone a-factor, highlighting its importance in peptide chemistry and biochemistry (Diaz-Rodriguez et al., 2012).
Contributions in Solid-Phase Peptide Synthesis
In solid-phase peptide synthesis, this compound has been instrumental in reducing racemization of cysteine residues during base-catalyzed acylation. By employing base-free activation steps, it is possible to mitigate epimerization, crucial for maintaining the integrity and functionality of synthesized peptides (Kaiser, Nicholson, Kohlbau, & Voelter, 1996).
Wirkmechanismus
Target of Action
Fmoc-Cys(Trt)-OMe, also known as Fmoc-L-Cys(Trt)-OMe, is primarily used in the field of peptide synthesis . It is an N-terminal protected cysteine derivative . The primary targets of this compound are the peptide sequences that are being synthesized .
Mode of Action
This compound interacts with its targets by being incorporated into peptide sequences during the process of Fmoc solid-phase peptide synthesis . The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide . The Fmoc group is readily removed after ligation by short exposure to 20% piperidine at pH 11 in aqueous conditions at room temperature .
Biochemical Pathways
This compound is involved in the biochemical pathway of peptide synthesis . It is used in the synthesis of mono- and bi-functionalized platinum (IV) complexes to target angiogenic tumor vasculature . The downstream effects of these pathways can lead to the creation of complex peptide structures that have various biological applications.
Pharmacokinetics
The pharmacokinetics of this compound are largely dependent on the context of its use in peptide synthesis . As a compound used in laboratory settings, its absorption, distribution, metabolism, and excretion (ADME) properties would be primarily determined by the conditions under which the peptide synthesis process is carried out.
Result of Action
The molecular and cellular effects of this compound’s action are seen in the successful synthesis of peptide sequences . It enables the incorporation of the cysteine amino acid into peptides in a protected form, which can then be selectively deprotected when needed .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the conditions under which the peptide synthesis is carried out, such as the temperature, pH, and the presence of other reactants . For instance, the Fmoc group is stable under harsh oxidative conditions, and can be removed by exposure to 20% piperidine at pH 11 .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Fmoc-Cys(Trt)-OMe plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group is commonly used in solid-phase peptide synthesis (SPPS) to protect the amino group of cysteine, while the Trt group protects the thiol group. During peptide synthesis, this compound interacts with various enzymes and proteins, such as peptidyl transferases and proteases, which facilitate the formation and cleavage of peptide bonds. The selective deprotection of the Fmoc and Trt groups allows for the stepwise assembly of peptides with high precision .
Cellular Effects
This compound influences various cellular processes by incorporating cysteine residues into peptides and proteins. These cysteine-containing peptides can affect cell signaling pathways, gene expression, and cellular metabolism. For example, cysteine residues are essential for the formation of disulfide bonds, which stabilize the three-dimensional structure of proteins. The presence of this compound in peptide synthesis can lead to the production of bioactive peptides that modulate cellular functions, such as enzyme activity, receptor binding, and signal transduction .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protected cysteine derivative in peptide synthesis. The Fmoc group is removed using a base, such as piperidine, to expose the amino group for coupling reactions. The Trt group is removed using trifluoroacetic acid (TFA) to expose the thiol group for disulfide bond formation or other thiol-specific reactions. These deprotection steps are crucial for the sequential addition of amino acids and the formation of peptide bonds. This compound can also participate in enzyme inhibition or activation by incorporating cysteine residues into peptides that interact with specific enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions but can degrade when exposed to moisture, light, or extreme temperatures. Over time, the deprotection efficiency of the Fmoc and Trt groups may decrease, affecting the yield and purity of synthesized peptides. Long-term studies have shown that this compound can maintain its functionality in peptide synthesis for extended periods when stored properly .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At high doses, this compound can cause adverse effects, such as oxidative stress and cellular damage, due to the release of reactive thiol groups. Threshold effects have been observed, where the compound exhibits beneficial effects at optimal dosages but becomes toxic at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to cysteine metabolism. The compound interacts with enzymes such as cysteine proteases and transferases, which facilitate the incorporation of cysteine residues into peptides and proteins. These interactions can affect metabolic flux and the levels of metabolites, such as glutathione, which is a critical antioxidant in cells. The presence of this compound can influence the redox state of cells and modulate oxidative stress responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization. Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum, where peptide synthesis occurs. The distribution of this compound can affect its availability for peptide synthesis and its overall efficacy in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria or lysosomes, where it participates in peptide synthesis and other biochemical processes. The localization of this compound can affect its activity and function, as well as its interactions with other biomolecules. Understanding the subcellular distribution of this compound is crucial for optimizing its use in peptide synthesis and other applications .
Eigenschaften
IUPAC Name |
methyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO4S/c1-42-36(40)35(39-37(41)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,39,41)/t35-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNJTEDEMZMQQD-DHUJRADRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


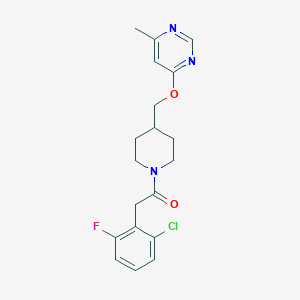
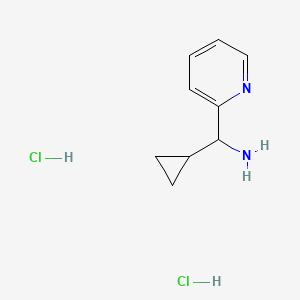
![2-[2-(Difluoromethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2612258.png)
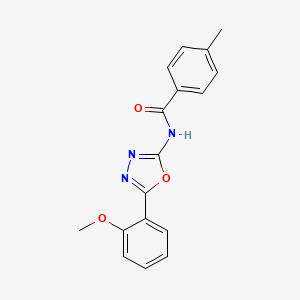
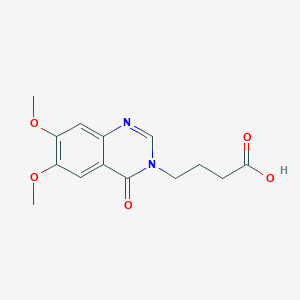
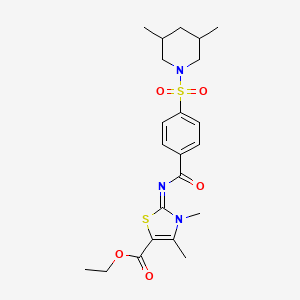
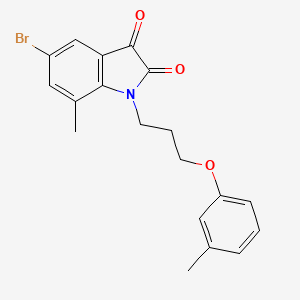
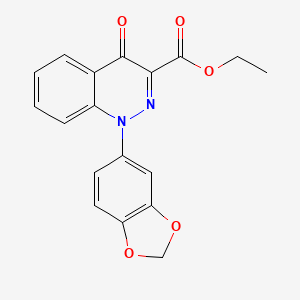
![(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(m-tolyl)methanone](/img/structure/B2612269.png)
![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3,3-diphenylpropan-1-one](/img/structure/B2612270.png)
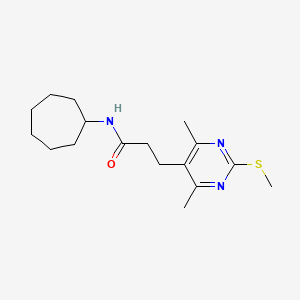
![[(2R)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride](/img/structure/B2612272.png)
![Ethyl 2-[[2-[[4-(4-ethoxyphenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2612275.png)
